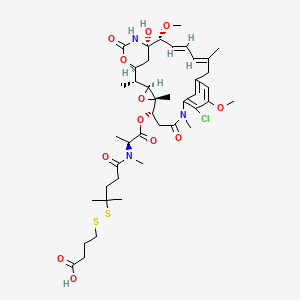
Nvs-PI3-4
Overview
Description
NVS-PI3-4 is a specific inhibitor of the enzyme phosphoinositide 3-kinase gamma (PI3Kγ).
Preparation Methods
The synthesis of NVS-PI3-4 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced with high purity, often exceeding 99% .
Chemical Reactions Analysis
NVS-PI3-4 undergoes various chemical reactions, primarily focusing on its interaction with PI3Kγ. The compound forms a critical hydrogen bond with the amide hydrogen of valine 882 in the hinge region of PI3Kγ, which is a conserved feature of ATP-competitive PI3K kinase inhibitors . This interaction is crucial for its inhibitory activity. The compound does not accumulate specifically in mast cells, indicating its selective action .
Scientific Research Applications
NVS-PI3-4 is extensively used in scientific research due to its specificity for PI3Kγ. Its applications include:
Chemistry: Used as a tool compound to study the PI3Kγ pathway and its role in various cellular processes.
Biology: Helps in understanding the role of PI3Kγ in immune signaling and inflammatory responses.
Industry: Utilized in the development of new drugs targeting the PI3Kγ pathway.
Mechanism of Action
NVS-PI3-4 exerts its effects by specifically inhibiting the activity of PI3Kγ. PI3Kγ is a lipid kinase that converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) on cell membranes. PIP3 serves as a docking site for signaling proteins that contain a pleckstrin homology domain. This signaling pathway promotes cell growth, proliferation, and survival via effector proteins such as protein kinase B (PKB)/AKT and the mechanistic target of rapamycin (mTOR) protein kinase .
Comparison with Similar Compounds
NVS-PI3-4 is compared with other PI3K inhibitors such as Gedatolisib and Omipalisib. While Gedatolisib and Omipalisib target multiple PI3K isoforms, this compound is highly selective for PI3Kγ. This selectivity makes this compound unique and valuable for studying the specific role of PI3Kγ in various biological processes .
Similar Compounds
Gedatolisib: A bis-morpholinotriazine molecule that targets multiple PI3K isoforms.
Omipalisib: A difluoro-benzene sulfonamide compound that also targets multiple PI3K isoforms.
This compound’s specificity for PI3Kγ sets it apart from these broader-spectrum inhibitors, making it a crucial tool in research focused on PI3Kγ.
Properties
IUPAC Name |
3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPXLLWDLOWEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)
![3-fluoro-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B3182505.png)












